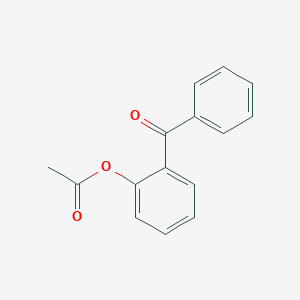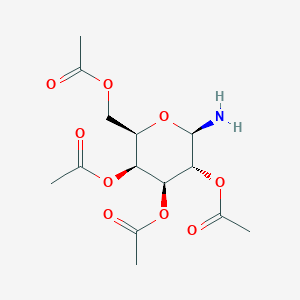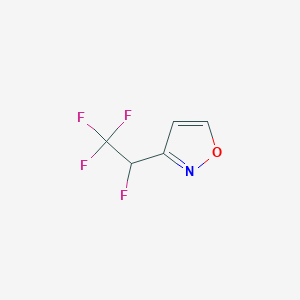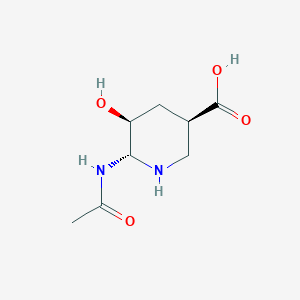
4-Deoxysiastatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxysiastatin B is a natural product that belongs to the family of macrocyclic lactones. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival. Due to its unique chemical structure and biological activity, 4-Deoxysiastatin B has attracted considerable attention from the scientific community as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Deoxysiastatin B involves its binding to the catalytic subunit of the 4-Deoxysiastatin B enzyme, thereby inhibiting its activity. This leads to the dysregulation of various cellular processes that are regulated by the 4-Deoxysiastatin B enzyme, such as cell growth, proliferation, and survival. Moreover, 4-Deoxysiastatin B has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 4-Deoxysiastatin B enzyme.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Deoxysiastatin B are primarily related to its inhibition of the 4-Deoxysiastatin B enzyme. This leads to the dysregulation of various cellular processes, which can have both positive and negative effects depending on the context. For example, the inhibition of the 4-Deoxysiastatin B enzyme by 4-Deoxysiastatin B has been shown to induce apoptosis in cancer cells, which is a desirable effect. However, it can also lead to the activation of various oncogenic pathways, which can promote tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Deoxysiastatin B in lab experiments include its high potency and selectivity towards the 4-Deoxysiastatin B enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Moreover, the unique biological activity of 4-Deoxysiastatin B makes it a potential therapeutic agent for various diseases. However, the limitations of using 4-Deoxysiastatin B in lab experiments include its complex synthesis process and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for research on 4-Deoxysiastatin B. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegeneration, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways and cellular processes. Moreover, the development of more efficient synthesis methods for 4-Deoxysiastatin B could facilitate its widespread use in lab experiments and potentially lead to the development of new therapeutic agents based on its structure and activity.
Synthesemethoden
The synthesis of 4-Deoxysiastatin B is a complex process that involves several steps. The first step is the synthesis of the macrocyclic lactone ring, which is achieved by using a combination of organic chemistry techniques such as ring-closing metathesis and macrolactonization. The second step involves the functionalization of the macrocycle with various chemical groups to enhance its activity and selectivity towards the 4-Deoxysiastatin B enzyme.
Wissenschaftliche Forschungsanwendungen
The unique biological activity of 4-Deoxysiastatin B has made it a valuable tool for studying the role of the 4-Deoxysiastatin B enzyme in various cellular processes. It has been used extensively in in vitro and in vivo studies to investigate the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and viral infections. Moreover, 4-Deoxysiastatin B has been shown to have potential therapeutic applications in these diseases by targeting the 4-Deoxysiastatin B enzyme.
Eigenschaften
CAS-Nummer |
148112-84-9 |
|---|---|
Produktname |
4-Deoxysiastatin B |
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
HSRHUOVPONIGIS-DSYKOEDSSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
Andere CAS-Nummern |
148112-84-9 |
Synonyme |
4-deoxysiastatin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
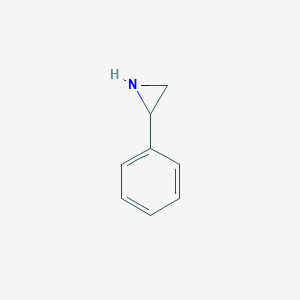
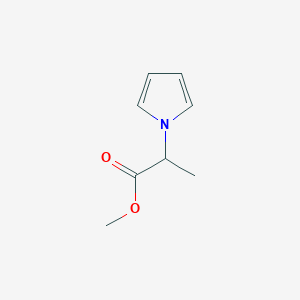
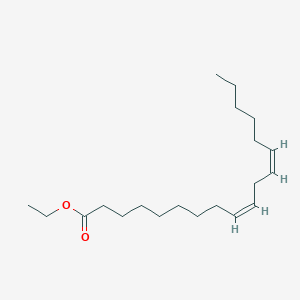
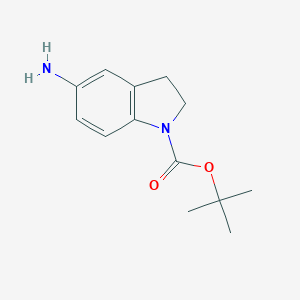
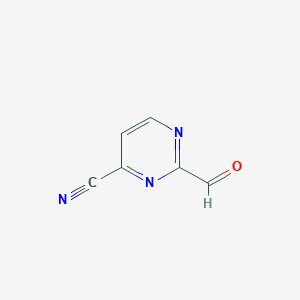
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
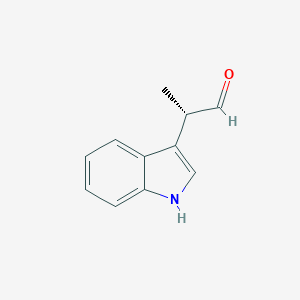
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
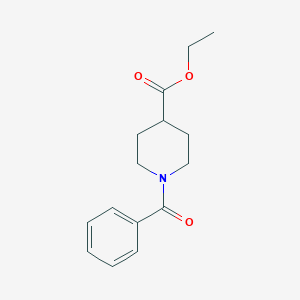
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
